molecular formula C9H12N4 B8275714 4,6-Diamino-2-propyl-nicotinonitrile

4,6-Diamino-2-propyl-nicotinonitrile

Cat. No. B8275714
M. Wt: 176.22 g/mol
InChI Key: GVZAMPXRYBIWRQ-UHFFFAOYSA-N
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Patent
US07888374B2

Procedure details

To 5 mg (0.023 mmol) of palladium(II)acetate, 213 mg (1.00 mmol) of 2-bromo-4,6-diaminonicotinonitrile, and 60 mg (0.20 mmol) of tri(o-tolyl)phosphine was added 0.5 mL of DMF. The flask was purged with N2 while stirring, then 5.0 mL of the n-propylzinc iodide solution was via syringe. The mixture was heated at 85° C. for 2.5 hours then cooled. The mixture was poured into a stirred mixture of 20 mL ethyl acetate and 20 mL water, filtered through diatomaceous earth. The filter cake was washed with ethyl acetate (2×5 mL), and the layers were separated. The organic layer was extracted with water (2×20 mL), and brine (1×20 mL), dried over MgSO4, filtered, and concentrated under reduced pressure to an oil. The oil was purified via silica gel chromatography, eluting with 75% ethyl acetate:hexanes to provide 23 mg (13%) of a white solid. 1H NMR (300 MHz, d6-DMSO) δ 6.17 (s, 2H), 6.09 (s, 2H), 5.52 (s, 1H), 2.50 (t, 2H, J=7.6 Hz), 1.62 (m, 2H), 0.90 (t, J=7.3 Hz, 3H); MS (ESI) m/e 177 (M+H)+, 175 (M−H)−.
Quantity
213 mg
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Yield
13%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:9]=[C:8]([NH2:10])[CH:7]=[C:6]([NH2:11])[C:3]=1[C:4]#[N:5].[C:12]1(C)[CH:17]=CC=C[C:13]=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CN(C=O)C>[NH2:11][C:6]1[C:3]([C:4]#[N:5])=[C:2]([CH2:13][CH2:12][CH3:17])[N:9]=[C:8]([NH2:10])[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
213 mg
Type
reactant
Smiles
BrC1=C(C#N)C(=CC(=N1)N)N
Name
Quantity
60 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
5 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was purged with N2
CUSTOM
Type
CUSTOM
Details
5.0 mL of the n-propylzinc iodide solution was via syringe
TEMPERATURE
Type
TEMPERATURE
Details
then cooled
ADDITION
Type
ADDITION
Details
The mixture was poured into a stirred mixture of 20 mL ethyl acetate and 20 mL water
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
WASH
Type
WASH
Details
The filter cake was washed with ethyl acetate (2×5 mL)
CUSTOM
Type
CUSTOM
Details
the layers were separated
EXTRACTION
Type
EXTRACTION
Details
The organic layer was extracted with water (2×20 mL), and brine (1×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to an oil
CUSTOM
Type
CUSTOM
Details
The oil was purified via silica gel chromatography
WASH
Type
WASH
Details
eluting with 75% ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NC(=C1C#N)CCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 23 mg
YIELD: PERCENTYIELD 13%
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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